N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine
Overview
Description
“N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine” is a substance used in the identification of related substances in the degradation products of tofacitinib citrate using LC-MS technique for process monitoring and quality assurance . It is a reagent in the synthesis of tofacitinib, a specific inhibitor of Janus tyrosine kinase (JAK3) .
Molecular Structure Analysis
The molecular formula of the compound is C13H19N5 . It has an average mass of 245.324 Da and a monoisotopic mass of 245.164047 Da . It has two defined stereocenters .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 73.5±0.3 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . Its ACD/LogP is 1.54 . Its polar surface area is 57 Å2 . Its polarizability is 29.1±0.5 10-24 cm3 . Its surface tension is 56.1±3.0 dyne/cm . Its molar volume is 204.8±3.0 cm3 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has developed simple methods for synthesizing related compounds, like N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, offering valuable insights into the synthesis of complex pyrrolopyrimidines (Bommeraa, Kumar, et al., 2019).
- Characterization and Docking Studies : These compounds have been characterized by spectral analyses and studied through docking experiments, aiding in understanding their molecular interactions and potential applications (Bommeraa, Kumar, et al., 2019).
Pharmacological Applications
- Dual Cholinesterase and Amyloid-β Aggregation Inhibitors : Similar pyrimidine derivatives have been synthesized and evaluated for their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting possible applications in Alzheimer's disease (Mohamed, et al., 2011).
- Selective JAK1 Inhibitors : Certain aminopyrrolidine derivatives, related in structure, have been developed as selective JAK1 inhibitors, indicating potential in treating autoimmune diseases like rheumatoid arthritis (Chough, et al., 2018).
Chemical Research
- Intermediate Synthesis : The compound has been used as an intermediate in the synthesis of Tofacitinib, an anti-rheumatoid arthritis drug, demonstrating its utility in the production of pharmaceuticals (Chunxiang, 2013).
- Pyrroline-Ring Formation : Research into the stereoselective generation of conjugated azomethine ylides has explored compounds like N-benzyl-N-[3-(N-substituted imino)methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]amino acid esters, which are related to the target compound, for their role in pyrroline-ring formation (Noguchi, et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMBPMUFLFJILW-BWKNWUBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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